molecular formula C18H16N4O3 B11673968 N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11673968
M. Wt: 336.3 g/mol
InChI Key: VJUSTECUODBCGF-YBFXNURJSA-N
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Description

N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that combines a pyrazole ring with hydrazide and methoxyphenyl groups. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-hydroxybenzaldehyde with 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imine group would produce an amine.

Scientific Research Applications

N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anticancer properties could be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by interacting with cellular signaling pathways.

Comparison with Similar Compounds

N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

These compounds share similar structural features but differ in the substitution patterns on the phenyl and pyrazole rings. The unique combination of functional groups in N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N4O3/c1-25-14-7-4-6-12(9-14)15-10-16(21-20-15)18(24)22-19-11-13-5-2-3-8-17(13)23/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

VJUSTECUODBCGF-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3O

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3O

Origin of Product

United States

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